molecular formula C18H26Cl2Zr B12446148 2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride

2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride

Cat. No.: B12446148
M. Wt: 404.5 g/mol
InChI Key: CNESNCJBRYBOCU-UHFFFAOYSA-L
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Description

2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride is a chemical compound known for its diverse applications in scientific research. This compound is particularly valuable due to its unique properties, making it useful in catalysis, polymerization, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride typically involves the reaction of butylcyclopentadiene with zirconium tetrachloride. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butylcyclopenta-1,3-diene;zirconium(4+)dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides.

    Reduction: It can be reduced to lower oxidation states of zirconium.

    Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted zirconium complexes. These products are often used as intermediates in further chemical transformations or as catalysts in various industrial processes .

Scientific Research Applications

2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.

    Biology: The compound is studied for its potential use in biological systems, including as a probe for studying metal-ligand interactions.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in the synthesis of advanced materials, including high-performance polymers and composites

Mechanism of Action

The mechanism of action of 2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride involves its ability to coordinate with various ligands and undergo redox reactions. The compound acts as a Lewis acid, facilitating the activation of substrates in catalytic processes. The molecular targets and pathways involved include the coordination of the zirconium center with electron-rich ligands, leading to the formation of reactive intermediates that drive the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Bis(tert-butylcyclopentadienyl)zirconium(IV) dichloride
  • Bis(n-butylcyclopentadienyl)zirconium(IV) dichloride
  • Dibutylzirconocene dichloride

Uniqueness

2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride is unique due to its specific butyl substitution on the cyclopentadiene ring, which imparts distinct steric and electronic properties. These properties enhance its performance as a catalyst in certain polymerization reactions compared to its similar compounds .

Properties

Molecular Formula

C18H26Cl2Zr

Molecular Weight

404.5 g/mol

IUPAC Name

2-butylcyclopenta-1,3-diene;zirconium(4+);dichloride

InChI

InChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+4/p-2

InChI Key

CNESNCJBRYBOCU-UHFFFAOYSA-L

Canonical SMILES

CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4]

Origin of Product

United States

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